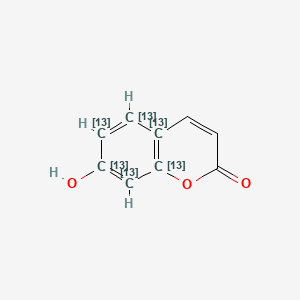

7-Hydroxy Coumarin-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxyl group at the 7th position of the coumarin structure, and it is labeled with carbon-13 isotopes at six positions. The compound is known for its significant biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Knoevenagel condensation reaction, where 7-hydroxy-4-methyl coumarin is reacted with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carbon-13 isotopes.

Industrial Production Methods: Industrial production of 7-Hydroxy Coumarin-13C6 involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The use of advanced techniques such as isotope labeling and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy Coumarin-13C6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Formation of 7-hydroxy-4-chromenone.

Reduction: Formation of 7-hydroxy-4-chromanone.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Role in Drug Metabolism Studies

7-Hydroxy Coumarin-13C6 is primarily utilized as an internal standard in mass spectrometry for the analysis of coumarin metabolites. Its isotopic labeling allows researchers to differentiate between the internal standard and native metabolites in biological samples. This application is crucial for understanding the pharmacokinetics of coumarins, which are known for their extensive biotransformation in the body.

Case Study: Quantification of Metabolites

In a study investigating the metabolism of coumarins, researchers employed this compound as an internal standard to quantify metabolites formed during hepatic metabolism. The isotopic enrichment facilitated accurate measurement of metabolite concentrations, providing insights into the metabolic pathways involved and enhancing the understanding of coumarin's pharmacological effects .

Fluorescent Probes for Binding Studies

Another significant application of this compound lies in its use as a fluorescent probe for studying protein interactions. Specifically, it has been developed as an affinity-based fluorescent indicator for competitive binding studies involving macrophage migration inhibitory factor (MIF).

Case Study: MIF Binding Assay

A research study demonstrated the synthesis of a derivative of 7-hydroxycoumarin that exhibited strong binding affinity to MIF. The compound was used to develop a fluorescence intensity detection assay that allowed for real-time monitoring of MIF interactions with potential inhibitors. This method not only quantified binding affinity but also provided insights into the molecular mechanisms underlying MIF-related cellular processes .

Biodegradation Studies

This compound has also been investigated for its role in biodegradation processes. Certain microorganisms, such as Pseudomonas mandelii, have shown the capability to degrade this compound, which can be instrumental in bioremediation efforts.

Case Study: Microbial Degradation

A study identified a strain of Pseudomonas mandelii capable of degrading 7-hydroxycoumarin through specific metabolic pathways. This research highlights the potential use of this compound in environmental applications where microbial degradation can mitigate pollution caused by coumarins .

Pharmacokinetics and Transport Mechanisms

Research has also focused on the pharmacokinetics of 7-hydroxycoumarin and its glucuronide forms, particularly regarding their transport mechanisms within biological systems.

Case Study: Transport Studies

A pharmacokinetic study revealed that while 7-hydroxycoumarin itself is not transported by major efflux transporters, its glucuronide form is effectively excreted by multidrug resistance-associated proteins (MRP) such as MRP3 and MRP4. This finding is critical for understanding how coumarin metabolites are processed and eliminated from the body .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 7-Hydroxy Coumarin-13C6 involves its interaction with various molecular targets and pathways:

Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging and detection applications.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

7-Hydroxy Coumarin-13C6 can be compared with other similar compounds such as:

7-Hydroxy Coumarin: The non-labeled version, which shares similar properties but lacks the carbon-13 isotopes.

4-Methylumbelliferone: Another coumarin derivative with a methyl group at the 4th position, used in similar applications.

Esculetin: A coumarin derivative with hydroxyl groups at the 6th and 7th positions, known for its anti-inflammatory properties.

Uniqueness: The incorporation of carbon-13 isotopes in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotope-based analytical techniques, providing detailed insights into molecular structures and dynamics.

Actividad Biológica

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 7-position of the coumarin structure, which significantly influences its biological properties. The compound is often used as a fluorescent probe in biochemical assays due to its strong fluorescence characteristics and has been studied for its potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it suitable for imaging applications and as a probe for various biological assays.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, affecting metabolic pathways. For instance, it has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer .

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In one study, it was shown to inhibit the proliferation of A549 lung cancer cells through interference with MIF activity . This suggests potential applications in cancer therapy, particularly in targeting inflammatory pathways associated with tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 7-hydroxycoumarins exhibit activity against various microbial strains, indicating potential for development as antimicrobial agents .

Role in Drug Metabolism

As a metabolite of coumarin, this compound plays a crucial role in understanding drug metabolism. It is involved in the sulfation pathway, where it is conjugated by sulfotransferase enzymes to enhance solubility for excretion. This aspect is particularly important for pharmacokinetic studies.

Study on MIF Inhibition

A significant study explored the binding affinity of 7-Hydroxy Coumarin derivatives to MIF's tautomerase active site. The findings revealed a high affinity (K_i = 18 ± 1 nM) for one derivative, demonstrating its potential as a therapeutic agent targeting MIF-related pathways in inflammation and cancer .

Bioavailability Research

A pilot study on the bioavailability of coumarins indicated that upon peroral administration, 7-hydroxycoumarin exhibited extensive first-pass metabolism but was effectively absorbed as its glucuronide form. This highlights its importance as an active metabolite contributing to the pharmacological effects observed with coumarin derivatives .

Data Tables

Propiedades

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.